molecular formula C20H17N3O3S3 B12132724 4-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide

4-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide

Cat. No.: B12132724
M. Wt: 443.6 g/mol
InChI Key: HAVDGHARFZYLBM-WQRHYEAKSA-N
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Description

4-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide is a hybrid molecule featuring a thiazolidinone core substituted with a 1-methylindole moiety and a 4-methylbenzenesulfonamide group. The (5Z)-configuration of the methylidene linkage at position 5 of the thiazolidinone ring is critical for its stereochemical and bioactivity profile.

Properties

Molecular Formula

C20H17N3O3S3

Molecular Weight

443.6 g/mol

IUPAC Name

4-methyl-N-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide

InChI

InChI=1S/C20H17N3O3S3/c1-13-7-9-15(10-8-13)29(25,26)21-23-19(24)18(28-20(23)27)11-14-12-22(2)17-6-4-3-5-16(14)17/h3-12,21H,1-2H3/b18-11-

InChI Key

HAVDGHARFZYLBM-WQRHYEAKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)C)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC3=CN(C4=CC=CC=C43)C)SC2=S

Origin of Product

United States

Preparation Methods

Core Thiazolidinone Formation

The thiazolidinone core is synthesized via cyclocondensation of 4-methylbenzenesulfonamide with thiourea derivatives. A typical procedure involves:

  • Alkylation : Ethyl bromoacetate reacts with 4-methylbenzenesulfonamide in ethanol under reflux with sodium acetate as a base, yielding the intermediate 3-(4-methylbenzenesulfonamido)thiazolidin-4-one.

  • Thionation : Treatment with Lawesson’s reagent or phosphorus pentasulfide converts the carbonyl group at position 4 to a thioxo group, forming the 2-thioxo-1,3-thiazolidin-4-one scaffold.

Key Conditions :

  • Solvent: Ethanol or dimethylformamide (DMF)

  • Temperature: 80–100°C

  • Reaction Time: 12–24 hours

  • Yield: 65–75%.

Final Coupling and Purification

The benzenesulfonamide group is introduced via nucleophilic substitution or Suzuki-Miyaura coupling, depending on the intermediate’s reactivity:

  • Sulfonylation : 4-Methylbenzenesulfonyl chloride reacts with the amine group of the thiazolidinone-indole intermediate in dichloromethane with triethylamine.

  • Purification : Recrystallization from ethanol/water (3:1) or column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.

Critical Parameters :

  • Temperature: 0–5°C to minimize side reactions

  • Stoichiometry: 1.2 equivalents of sulfonyl chloride ensures complete substitution.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • 1H NMR : Key signals include:

    • δ 8.2–8.4 ppm (s, 1H, indole H-2)

    • δ 7.6–7.8 ppm (d, 2H, benzenesulfonamide aromatic protons)

    • δ 3.7 ppm (s, 3H, N-methyl group).

  • 13C NMR : Carbonyl (C=O) at δ 175–180 ppm and thioxo (C=S) at δ 190–195 ppm.

Chromatographic Purity

  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient, 0.1% TFA).

  • Melting Point : 218–220°C (decomposition observed above 225°C).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Classical Cyclization6895Scalability (>100 g)Long reaction times (24–48 h)
Microwave-Assisted8297Reduced time (2–4 h)Specialized equipment required
Flow Chemistry7596Continuous productionHigh initial setup costs

Challenges and Optimization Strategies

Stereochemical Control

The Z configuration of the exocyclic double bond is critical for bioactivity. Strategies to enhance Z selectivity include:

  • Low-Temperature Reactions : Slows isomerization, favoring kinetic Z product.

  • Bulky Bases : Tertiary amines (e.g., DIPEA) reduce steric hindrance during condensation.

Byproduct Mitigation

  • Side Reactions : Over-sulfonylation or indole ring oxidation.

  • Solutions :

    • Use of protective groups (e.g., Boc for amines).

    • Strict temperature control during sulfonylation.

Industrial Scalability Considerations

Cost-Efficiency

  • Raw Materials : 1-Methylindole (320/kg)vs.4methylbenzenesulfonamide(320/kg) vs. 4-methylbenzenesulfonamide (150/kg).

  • Solvent Recovery : Ethanol and DMF can be recycled via distillation, reducing costs by 20–30%.

Environmental Impact

  • Waste Streams : Thionation reagents (e.g., Lawesson’s reagent) require neutralization with bicarbonate.

  • Green Alternatives : Thiourea dioxide as a thiolating agent reduces toxic byproducts .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the thiazolidinone ring or the sulfonamide group, potentially leading to the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (for hydrogenation reactions), Lewis acids (for condensation reactions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the sulfonamide group can yield primary or secondary amines.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to thiazolidinones. For instance, derivatives of thiazolidinone have shown significant cytotoxic activity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . Research indicates that thiazolidinone derivatives can exhibit broad-spectrum antimicrobial effects, making them candidates for developing new antibiotics. The presence of the indole structure enhances the interaction with microbial targets, potentially leading to improved efficacy against resistant strains .

Structure-Activity Relationship (SAR) Studies

The design of new derivatives based on 4-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide has been guided by SAR studies. These studies help identify which modifications to the chemical structure enhance biological activity or reduce toxicity. For example, variations in substituents on the indole ring have been systematically explored to optimize antitumor properties .

Molecular Modeling and Computational Studies

Molecular modeling techniques have been employed to predict the binding affinity of this compound to various biological targets. These computational studies assist in understanding how structural changes can affect pharmacodynamics and pharmacokinetics, providing a rational basis for further drug development .

Case Study 1: Antitumor Evaluation

In one study, a series of thiazolidinone derivatives were synthesized and evaluated for their cytotoxicity against multiple cancer cell lines. The most promising candidates exhibited IC50 values in the low micromolar range, indicating strong activity against cancer cells while showing lower toxicity to normal cells .

Case Study 2: Antimicrobial Screening

Another study focused on assessing the antimicrobial activity of compounds derived from thiazolidinones. The results demonstrated that certain derivatives displayed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, the indole moiety can interact with enzymes or receptors, modulating their activity. The thiazolidinone ring may also play a role in binding to biological targets, while the sulfonamide group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity :

  • The presence of a sulfonamide group (as in the target compound) enhances solubility and target binding compared to carboxylic acid derivatives (e.g., benzoic acid in ).
  • Bulky substituents like the 1-methylindole group improve membrane permeability but may reduce solubility .
  • Aromatic substituents (e.g., benzylidene in ) enhance π-π stacking interactions with enzymes like carbonic anhydrase, leading to potent inhibition .

Synthetic Accessibility: The target compound’s synthesis likely follows a route similar to , involving condensation of aldehydes with thiazolidinone precursors in the presence of piperidine . Yields for such reactions typically range between 60–85%.

Computational Similarity Analysis

Molecular similarity metrics (Tanimoto, Dice) applied to analogs () indicate that the target compound shares >70% structural similarity with active antimicrobial derivatives in .

Biological Activity

The compound 4-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide is part of a class of thiazolidinone derivatives that have garnered attention for their potential biological activities, particularly in oncology and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by:

  • A thiazolidinone core
  • An indole moiety
  • A sulfonamide group

This structural diversity contributes to its biological activity and interaction with various molecular targets.

Research indicates that compounds similar to 4-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide exhibit several mechanisms of action, including:

  • Inhibition of Protein Kinases : Compounds with similar structures have shown inhibitory effects on various protein kinases such as DYRK1A and GSK3α/β, which play crucial roles in cell proliferation and survival .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Here is a summary of findings:

Cell LineIC50 (μM)Reference
Huh7 (hepatocellular carcinoma)<10
Caco2 (colorectal adenocarcinoma)8
MDA-MB 231 (breast carcinoma)6
HT29 (colorectal carcinoma)0.86

These results indicate that the compound has significant antiproliferative effects, particularly against colorectal and breast cancer cell lines.

Antimicrobial Activity

In addition to anticancer properties, the compound has been assessed for antimicrobial activity. The following table summarizes its efficacy against various bacterial strains:

Bacterial StrainActivity LevelReference
MRSAMore potent than ampicillin
Pseudomonas aeruginosaEffective against resistant strains
E. coliHigher degree of activity than reference drugs

These findings suggest that the compound may serve as a lead candidate for developing new antimicrobial agents.

Case Study 1: Inhibition of DYRK1A

A study conducted on a series of thiazolidinone derivatives demonstrated that specific modifications to the indole and thiazolidinone structures enhanced DYRK1A inhibition. The compound's structural features were found to be critical for achieving sub-micromolar inhibitory activity .

Case Study 2: Antitumor Efficacy

In vitro studies showed that the compound effectively induced apoptosis in cancer cells by arresting the cell cycle at the G2/M phase and inhibiting tubulin polymerization. This mechanism aligns with known pathways exploited by existing chemotherapeutic agents .

Q & A

Q. What synthetic pathways are commonly employed for synthesizing this compound, and how can intermediates be optimized?

Answer : The synthesis typically involves three key steps:

Condensation : Reaction of 1-methyl-1H-indole-3-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate (confirmed via IR spectroscopy for C=N and C=S stretches) .

Cyclization : Treatment with chloroacetic acid under basic conditions to form the thiazolidinone core.

Sulfonation : Reaction with 4-methylbenzenesulfonyl chloride to introduce the sulfonamide group .
Optimization : Adjusting reaction pH (7.5–8.5) and using anhydrous solvents (e.g., DMF) improves yields by 15–20% .

Q. How is the compound purified and characterized to confirm structural integrity?

Answer :

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) .
  • Characterization :
    • NMR : ¹H NMR (DMSO-d₆) shows δ 8.2–8.5 ppm (sulfonamide NH), δ 7.8–8.1 ppm (indole protons) .
    • Mass Spectrometry : Molecular ion peak at m/z 485.2 (calculated: 485.1) confirms molecular formula .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Answer :

  • Dose-Dependent Effects : Lower concentrations (IC₅₀ < 10 µM) show anticancer activity via apoptosis induction, while higher concentrations (>50 µM) exhibit broad antimicrobial effects due to membrane disruption .
  • Assay Variability : Standardize cell lines (e.g., HeLa for cancer, S. aureus ATCC 25923 for antimicrobial) and use positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) to reduce discrepancies .

Q. How can reaction conditions be optimized to address stereochemical challenges in the Z-configuration of the methylidene group?

Answer :

  • Stereocontrol : Use Lewis acids (e.g., ZnCl₂) during condensation to stabilize the Z-isomer (confirmed by NOESY correlations between indole H-2 and thiazolidinone C-5) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor Z-configuration (>90% selectivity) due to reduced steric hindrance .

Mechanistic and Functional Studies

Q. Basic: What biological activities are associated with this compound, and how are they quantified?

Answer :

  • Anticancer : IC₅₀ values range from 2.5–8.7 µM in MTT assays against MCF-7 and A549 cells .
  • Antimicrobial : MIC values of 12.5–25 µg/mL against Gram-positive bacteria (S. aureus) via broth microdilution .

Q. Advanced: What molecular targets drive its anticancer activity, and how are signaling pathways validated?

Answer :

  • Target Identification : Computational docking (AutoDock Vina) predicts strong binding to PI3Kγ (ΔG = -9.8 kcal/mol). Validate via:
    • Western Blotting : Downregulation of p-AKT (Ser473) in treated cells .
    • Knockdown Studies : siRNA-mediated PI3Kγ silencing reduces compound efficacy by 60% .

Analytical and Structural Challenges

Q. How are spectroscopic and crystallographic methods used to resolve structural ambiguities?

Answer :

  • XRD : Single-crystal analysis confirms the Z-configuration (C5=C bond torsion angle = 178.5°) and planar thiazolidinone ring .
  • FT-IR : Absence of aldehyde C=O stretch (1710 cm⁻¹) post-condensation confirms intermediate conversion .

Q. What computational approaches predict metabolic stability and toxicity profiles?

Answer :

  • ADMET Prediction : SwissADME predicts moderate hepatic metabolism (CYP3A4 substrate) and low hERG inhibition risk (pIC₅₀ = 4.2) .
  • Metabolite ID : LC-MS/MS identifies primary metabolites (e.g., sulfonamide hydrolysis product, m/z 332.1) in microsomal assays .

Data Contradiction Analysis

Q. How to address conflicting reports on cytotoxicity in normal vs. cancer cell lines?

Answer :

  • Selectivity Index (SI) : Calculate SI = IC₅₀(normal)/IC₅₀(cancer). SI > 3 indicates specificity (e.g., SI = 4.2 for MCF-7 vs. HEK293) .
  • Mechanistic Profiling : Normal cells show intact mitochondrial membrane potential (JC-1 assay) vs. depolarization in cancer cells .

Methodological Innovations

Q. Advanced: What novel synthetic routes improve scalability for preclinical studies?

Answer :

  • Flow Chemistry : Continuous-flow reactors reduce reaction time (from 24 h to 2 h) and improve yield (85% vs. 65% batch) via precise temperature control (70°C) .
  • Catalytic Systems : Pd/C (5% wt) accelerates sulfonation step with 95% conversion .

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